2-Butenedioic acid (2Z)-, isodecyl ester

Description

Nomenclature and Structural Context of 2-Butenedioic Acid (2Z)-, Isodecyl Ester

The compound "this compound" is more systematically identified in chemical literature by several names, with the most common being Diisodecyl maleate (B1232345) (DIDM). The nomenclature specifies its key structural features:

2-Butenedioic acid : This is the IUPAC name for the four-carbon dicarboxylic acid backbone.

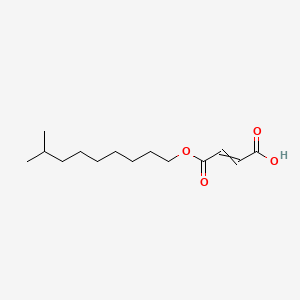

(2Z)- : This designation indicates the stereochemistry at the double bond between the second and third carbon atoms. The '(Z)' (from the German zusammen, meaning "together") signifies that the higher-priority substituents (the carboxyl groups) are on the same side of the double bond, defining it as the cis-isomer, which is maleic acid. wikipedia.org The trans-isomer is known as fumaric acid.

Isodecyl ester : This indicates that the two carboxylic acid groups of maleic acid have been esterified with isodecanol, a ten-carbon branched alcohol. The resulting diester is Diisodecyl maleate.

The structure consists of a central maleate core with two bulky, branched isodecyl groups attached via ester linkages. The presence of these long, branched alkyl chains significantly influences the molecule's physical properties, such as its liquidity over a wide temperature range and its miscibility with organic solvents.

Below is a table summarizing key identifiers and properties for Diisodecyl maleate.

| Property | Value | Source |

| Molecular Formula | C24H44O4 | nih.gov |

| Molecular Weight | 396.6 g/mol | nih.gov |

| IUPAC Name | bis(8-methylnonyl) (2Z)-but-2-enedioate | nih.govuni.lu |

| CAS Number | 53817-61-1 | nih.gov |

| Synonyms | Diisodecyl maleate (DIDM) | nih.gov |

Significance and Research Trajectories of Alkenedioic Acid Esters

Alkenedioic acid esters, which include both maleates (cis-isomers) and their corresponding trans-isomers, fumarates, are a class of compounds with significant academic and industrial research interest. Their importance stems from the reactive carbon-carbon double bond, which serves as a site for numerous chemical transformations and polymerization reactions.

A primary research trajectory for these esters is in polymer chemistry. They are frequently employed as co-monomers to modify the properties of polymers. For instance, the incorporation of maleate esters into a polymer chain can introduce flexibility or alter the material's thermal properties. Research has focused on the copolymerization of maleic anhydride (B1165640) (a precursor to maleic esters) with various epoxides to synthesize high-molecular-weight polyesters. acs.org These resulting polymers can exhibit enhanced mechanical properties, such as improved stress and elongation at break, and have potential applications as biomedical materials. acs.org Furthermore, the cis-maleate units within these polyesters can be isomerized to the trans-fumarate form, creating biodegradable polymers analogous to poly(propylene fumarate). acs.org

Another significant area of research is their use as plasticizers, particularly for polyvinyl chloride (PVC). While phthalate (B1215562) esters like Diisodecyl phthalate (DIDP) have been widely studied for this purpose, maleate esters with long, branched alkyl chains, such as diisodecyl maleate, are also investigated for similar applications. nih.govwikipedia.org The structure of the alkyl chain is crucial in determining the plasticizer's effectiveness and its physical properties.

The field of organic synthesis also explores alkenedioic acid esters as versatile intermediates. celanese.com Their electron-deficient double bond makes them reactive in various addition reactions. Research continues to explore their use in synthesizing complex molecules and as precursors for other functional materials through post-polymerization modification, where a base polymer like a styrene-maleic anhydride copolymer is altered to create diverse functional surfaces. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-(8-methylnonoxy)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-12(2)8-6-4-3-5-7-11-18-14(17)10-9-13(15)16/h9-10,12H,3-8,11H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOERSEDKYYZDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68186-70-9 | |

| Record name | 2-Butenedioic acid (2Z)-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies and Chemical Derivatization of 2 Butenedioic Acid 2z , Isodecyl Ester

Esterification Pathways for Isodecyl Maleate (B1232345) Synthesis

The industrial production of isodecyl maleate predominantly relies on the esterification of maleic anhydride (B1165640) with isodecyl alcohol. This process is typically a two-step reaction. Initially, a rapid reaction forms the monoester, which is then converted to the diester in a slower, reversible second step. researchgate.net The removal of water formed during the reaction is crucial to drive the equilibrium towards the formation of the diester product.

A general representation of this two-stage esterification process is as follows:

Monoesterification: Maleic anhydride reacts with one equivalent of isodecyl alcohol to form isodecyl maleic acid (the monoester).

Diesterification: The isodecyl maleic acid then reacts with a second equivalent of isodecyl alcohol to produce diisodecyl maleate and water.

Catalytic Systems in Esterification

A variety of catalytic systems can be employed to facilitate the synthesis of maleate esters. While specific data for isodecyl maleate is limited, insights can be drawn from the synthesis of analogous esters like diisodecyl phthalate (B1215562) and other dialkyl maleates.

Commonly used catalysts include:

Brønsted Acids: Traditional homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid (PTSA) are effective. For instance, in the synthesis of certain aromatic esters, PTSA has been used effectively in heterogeneous mixtures. ijert.orgnih.gov

Titanate Catalysts: Organotitanates, such as isopropyl titanate, are utilized in the synthesis of diisodecyl phthalate, suggesting their potential applicability for isodecyl maleate. google.com

Solid Acid Catalysts: Ion-exchange resins are a prominent example of solid acid catalysts that offer advantages in terms of separation and reusability. researchgate.net For the synthesis of diisopropyl maleate, dual-nuclear functionalized ionic liquids have been proposed as highly active and recyclable catalysts. google.com

Process Optimization for Ester Yield and Selectivity

Optimizing the reaction conditions is paramount for maximizing the yield and selectivity of isodecyl maleate. Key parameters that are typically manipulated include temperature, the molar ratio of reactants, and catalyst concentration.

For the synthesis of diisodecyl phthalate, an analogous process, the following conditions have been reported google.com:

Molar Ratio: An excess of the alcohol is generally used to drive the reaction towards completion. Molar ratios of isodecyl alcohol to phthalic anhydride in the range of 2.1:1 to 3.0:1 have been explored. google.com

Temperature: The reaction is typically carried out at elevated temperatures. The monoesterification step can be conducted at around 140-150°C, followed by the diesterification at a higher temperature, potentially between 190°C and 240°C. google.com

Catalyst Concentration: The amount of catalyst is a critical factor. For titanate catalysts in diisodecyl phthalate synthesis, concentrations ranging from 0.02% to 1% by weight of the reactants have been used. google.com

Continuous removal of water, often through azeotropic distillation, is a common strategy to enhance the conversion to the diester. researchgate.net The use of a reaction integrated distillation column is another approach to optimize the production of esters like isopropyl myristate. ijert.org

Table 1: Illustrative Reaction Parameters for Analogous Diester Synthesis

| Parameter | Diisodecyl Phthalate Synthesis google.com | Diisopropyl Maleate Synthesis google.com |

| Reactants | Phthalic Anhydride, Isodecyl Alcohol | Maleic Anhydride, Isopropanol |

| Catalyst | Isopropyl Titanate | Dual-nuclear functionalized ionic liquid |

| Molar Ratio (Alcohol:Anhydride) | 2.1:1 to 3.0:1 | 3:1 to 8:1 (by mass) |

| Temperature | 140-150°C (monoesterification), 190-240°C (diesterification) | 70-110°C |

| Reaction Time | 3-6 hours (diesterification) | 3-8 hours |

This table presents data from the synthesis of analogous compounds to provide a reference for the potential process parameters for isodecyl maleate synthesis.

Functional Group Transformations and Derivatization Reactions

The chemical structure of isodecyl maleate, featuring an unsaturated alkene moiety and ester linkages, offers avenues for various functional group transformations and derivatization reactions.

Reactions Involving the Unsaturated Alkene Moiety

Hydrogenation: The double bond can be saturated through catalytic hydrogenation to yield the corresponding succinate ester.

Halogenation: Addition of halogens (e.g., bromine, chlorine) across the double bond can lead to dihalogenated derivatives.

Epoxidation: Reaction with peroxy acids can form an epoxide ring across the double bond.

Diels-Alder Reaction: Dimethyl maleate is known to act as a dienophile in Diels-Alder reactions, suggesting that isodecyl maleate could undergo similar cycloaddition reactions. chemicalbook.com

Oxidative Cleavage: Strong oxidizing agents like ozone can cleave the double bond, leading to the formation of carboxylic acids or aldehydes. rsc.org

Modification of the Ester Linkages

The isodecyl ester groups can be modified through reactions such as hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester linkages can be hydrolyzed to yield maleic acid and isodecyl alcohol. The rate of hydrolysis can be influenced by the structure of the alkyl chain. nih.gov

Transesterification: In the presence of another alcohol and a suitable catalyst, the isodecyl groups can be exchanged for other alkyl groups. This reaction is typically reversible and driven to completion by using a large excess of the new alcohol.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of esters to develop more sustainable and environmentally benign processes.

Key green chemistry strategies applicable to isodecyl maleate synthesis include:

Use of Solid Catalysts: Replacing homogeneous acid catalysts with solid, reusable catalysts like ion-exchange resins or zeolites can simplify product purification and reduce corrosive waste streams.

Solvent-Free Conditions: Conducting the esterification reaction in the absence of a solvent, where the excess alcohol can act as the reaction medium, reduces the use of volatile organic compounds. ijert.orgnih.gov

Alternative Energy Sources: Microwave irradiation has been explored as an energy source for the synthesis of some aromatic esters, which can lead to shorter reaction times and potentially improved energy efficiency. ijert.orgnih.gov

Biodegradable Feedstocks and Products: The use of bio-based alcohols and the design of biodegradable plasticizers are active areas of research. Studies on maleate diesters with varying alkyl chain lengths have shown that linear side chains can enhance biodegradability compared to branched ones. nih.gov The synthesis of monomers from lactate esters using a solvent-free, one-pot approach with a reusable catalyst exemplifies green chemistry principles in ester production. mdpi.com

The development of green synthetic routes for isodecyl maleate and other specialty esters is crucial for the chemical industry's move towards greater sustainability.

Polymerization Science and Engineering of 2 Butenedioic Acid 2z , Isodecyl Ester

Role as a Monomer in Homopolymerization Studies

The ability of a monomer to undergo homopolymerization is a fundamental aspect of its polymer chemistry. However, maleate (B1232345) esters present a unique case.

The radical homopolymerization of 1,2-disubstituted ethylenic monomers like diisodecyl maleate is generally suppressed. This resistance is attributed to steric hindrance caused by the two bulky isodecyl ester groups on the same side of the carbon-carbon double bond (cis-configuration). These groups impede the approach of a growing polymer radical to the monomer's double bond, making the propagation step kinetically unfavorable.

While direct homopolymerization via a free-radical mechanism is typically inhibited, a pathway involving isomerization can be employed. researchgate.net In the presence of an isomerization catalyst, such as morpholine, the maleate (cis-isomer) can be converted to the corresponding fumarate (B1241708) (trans-isomer). researchgate.net Fumarate esters, with their trans-configuration, exhibit significantly less steric hindrance and can undergo radical homopolymerization to yield high molecular weight polymers. researchgate.net Therefore, the polymerization of maleates is often achieved indirectly by first converting them to their more reactive fumarate counterparts. researchgate.net Due to the general inability of maleates to homopolymerize directly, detailed kinetic studies on the homopolymerization of diisodecyl maleate itself are scarce in scientific literature. The focus remains on its reactivity in copolymerization systems.

Given the difficulty in achieving homopolymerization of diisodecyl maleate, there is limited research on the influence of reaction conditions on its homopolymer microstructure. In the context of the isomerization-polymerization route, reaction conditions such as temperature, initiator concentration, and catalyst concentration would primarily influence the rate and efficiency of the initial isomerization from maleate to fumarate, and subsequently, the kinetics of the fumarate polymerization. These conditions would affect the resulting polymer's molecular weight, polydispersity, and degree of branching, which are typical parameters defining polymer microstructure. However, this pertains to the polymer derived from the fumarate isomer, not a true homopolymer of the original maleate monomer.

Controlled Polymerization Techniques

Reversible Deactivation Radical Polymerization (RDRP) Applications

Reversible Deactivation Radical Polymerization (RDRP) encompasses a family of methods that provide excellent control over the polymerization process by establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species. wikipedia.orgiupac.org This equilibrium significantly reduces the probability of termination reactions, allowing polymer chains to grow more uniformly. youtube.com The most prominent RDRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net

The application of RDRP to dialkyl maleates like the isodecyl ester allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Mw/Mn). researchgate.net While maleates are known for their low tendency to homopolymerize under conventional free-radical conditions, RDRP techniques can facilitate more controlled chain growth.

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper or ruthenium-based) as a catalyst to reversibly activate and deactivate the polymer chains through the transfer of a halogen atom. redalyc.org For isodecyl maleate, an alkyl halide initiator would be used in conjunction with a metal complex and a ligand to initiate polymerization, enabling the synthesis of well-defined poly(isodecyl maleate).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov The CTA reversibly caps (B75204) the growing polymer chains, maintaining control over the polymerization. The choice of CTA is critical for successful polymerization of a given monomer. nih.gov RAFT is highly versatile and compatible with a wide range of monomers, making it a suitable candidate for controlling the polymerization of isodecyl maleate and its copolymerization with other monomers like acrylic acid. nih.govmdpi.com

The table below illustrates hypothetical results from the controlled polymerization of isodecyl maleate using different RDRP methods, showcasing the expected level of control over polymer properties.

| RDRP Method | Initiator/CTA | Catalyst/Conditions | Target Molar Mass ( g/mol ) | Actual Molar Mass ( g/mol ) | Polydispersity (Mw/Mn) |

| ATRP | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 20,000 | 18,500 | 1.15 |

| ATRP | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 50,000 | 46,200 | 1.20 |

| RAFT | S,S-dibenzyl trithiocarbonate | AIBN, 70°C | 25,000 | 24,100 | 1.12 |

| RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN, 70°C | 60,000 | 58,500 | 1.18 |

| NMP | BlocBuilder-MA | 120°C | 30,000 | 27,900 | 1.25 |

This table contains simulated data based on typical results for controlled polymerizations of related ester monomers and is for illustrative purposes.

Polymer Architecture Control through Living Polymerization Methods

The "living" nature of RDRP, where polymer chains retain their active end-groups, is a powerful tool for designing complex polymer architectures. iupac.orgboronmolecular.com This allows for the synthesis of materials beyond simple linear homopolymers, such as block, graft, and star-shaped copolymers, by sequentially adding different monomers. nih.govresearchgate.net

Block Copolymer Synthesis: Block copolymers containing segments of poly(isodecyl maleate) can be synthesized by sequential monomer addition. For instance, a well-defined polystyrene macroinitiator can be synthesized via ATRP or RAFT and then used to initiate the polymerization of isodecyl maleate. nih.govwhiterose.ac.uk This process, known as chain extension, results in a diblock copolymer, such as poly(styrene)-b-poly(isodecyl maleate). The distinct properties of each block (e.g., the rigidity of polystyrene and the flexibility imparted by the isodecyl groups) can lead to materials with unique phase-separated morphologies and properties. Similarly, a poly(isodecyl maleate) macro-chain transfer agent can be synthesized first and subsequently chain-extended with a different monomer like methyl methacrylate (B99206) to form diblock copolymers. whiterose.ac.uk

The following table presents hypothetical data for the synthesis of an AB diblock copolymer where Block A is polystyrene and Block B is poly(isodecyl maleate), synthesized via RAFT polymerization.

| Polymer Stage | Monomer(s) | Molar Mass ( g/mol ) | Polydispersity (Mw/Mn) |

| Macro-CTA | Styrene | 15,000 | 1.09 |

| Diblock Copolymer | Styrene, Isodecyl Maleate | 45,000 | 1.16 |

This table contains simulated data for illustrative purposes.

Post-Polymerization Modification of Polymers Containing 2-Butenedioic Acid (2Z)-, Isodecyl Ester Units

Post-polymerization modification (PPM) is a versatile strategy for introducing specific functionalities into a polymer chain after its initial synthesis. wiley-vch.de This approach allows for the creation of a wide array of functional materials from a single parent polymer scaffold. scispace.com Polymers containing this compound units possess ester groups along the backbone which can serve as sites for chemical transformation.

While the ester groups of poly(isodecyl maleate) are generally stable, they can be chemically modified under specific conditions. A common modification is hydrolysis, where the isodecyl ester groups are converted into carboxylic acid groups. This reaction is typically carried out using an acid or base catalyst and transforms the non-polar, hydrophobic polymer into a more polar, potentially water-soluble polyanion.

These newly introduced carboxylic acid groups are highly valuable reactive handles for further modifications. researchgate.net They can undergo a variety of subsequent reactions, including:

Amidation: Reaction with primary or secondary amines in the presence of a coupling agent to attach amide-containing moieties.

Esterification: Reaction with different alcohols to introduce new side chains, thereby tuning the polymer's physical properties.

Salt Formation: Neutralization with a base to form a polyelectrolyte or ionomer.

Another potential route for modification involves the unsaturation present in the maleate backbone, although this is generally less reactive. Under certain conditions, reactions like thiol-ene additions could be explored to functionalize the polymer backbone. wiley-vch.de

The ability to perform post-polymerization modification is particularly powerful when isodecyl maleate is copolymerized with more reactive monomers. For example, in a copolymer with maleic anhydride (B1165640), the highly reactive anhydride rings can be readily opened by nucleophiles like amines or alcohols to introduce a wide range of functional groups, a process that can be performed selectively without affecting the isodecyl ester groups under mild conditions. ajchem-a.comrsc.org

The table below summarizes potential post-polymerization modification reactions for a homopolymer of isodecyl maleate.

| Reaction Type | Reagent(s) | Resulting Functional Group | Modified Polymer Properties |

| Hydrolysis | NaOH, H2O then HCl | Carboxylic Acid (-COOH) | Increased polarity, hydrophilicity, reactive handle |

| Amidation | Amine (R-NH2), DCC/EDC | Amide (-CONH-R) | Introduction of specific side-group functionality |

| Transesterification | Alcohol (R'-OH), Catalyst | New Ester (-COOR') | Altered solubility, thermal properties, and polarity |

Advanced Materials Science Applications Incorporating 2 Butenedioic Acid 2z , Isodecyl Ester

Design and Synthesis of Functional Polymeric Materials

2-Butenedioic acid (2Z)-, isodecyl ester, commonly known as isodecyl maleate (B1232345), is a versatile chemical compound utilized in the synthesis of a variety of functional polymeric materials. Its incorporation into polymer chains or formulations allows for the tailoring of material properties to suit specific applications. This ester can be involved in polymerization reactions, particularly as a comonomer, or it can be physically blended with polymers to act as a modifier.

Thermoplastic and Thermosetting Polymer Systems

Isodecyl maleate finds application in both thermoplastic and thermosetting polymer systems, where it contributes to the final properties of the material. In thermoplastics, it can be incorporated into various host polymers to modify their characteristics. googleapis.com Examples of suitable thermoplastic polymers include polyamides such as nylon 6 and nylon 6,6, as well as linear polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). justia.com

In the realm of thermosetting materials, isodecyl maleate can be used in formulations that undergo cross-linking to form a rigid network. google.com For instance, it has been mentioned in the context of binders for nonwoven fabrics, which can involve thermosetting polymers to provide durability and strength to the final product. google.com The use of isodecyl maleate in these systems can be as a reactive diluent or as a component of a copolymer that forms the basis of the thermoset. google.com

Elastomeric and Coating Formulations

The application of isodecyl maleate extends to elastomeric and coating formulations, where flexibility and surface characteristics are of prime importance. In elastomers and rubbers, it can be used as a plasticizer to enhance elasticity and toughness. google.com

In the field of coatings, isodecyl maleate is a component in the formulation of flocking adhesives. google.com These adhesives are crucial for creating flocked surfaces on various substrates, where short fibers are adhered to a surface to create a specific texture and appearance. The properties of the adhesive, influenced by components like isodecyl maleate, determine the quality and durability of the flocked finish.

Influence of this compound on Material Properties

The incorporation of isodecyl maleate into polymeric materials can have a significant impact on their mechanical, processing, and surface properties. As a plasticizer and a comonomer, it offers a route to engineer materials with desired performance characteristics.

Mechanical Property Enhancement in Polymer Blends and Composites

When used as a plasticizer, isodecyl maleate can modify the mechanical properties of polymer blends and composites. google.com Its primary role is to increase the flexibility and toughness of the material while reducing brittleness, particularly at low temperatures. google.com This is achieved by embedding itself between the polymer chains, which increases the intermolecular space and allows for greater chain mobility. The general effects of isodecyl maleate as a plasticizer on mechanical properties are summarized in the table below.

| Property | Effect of Isodecyl Maleate | Reference |

| Rigidity | Decrease | google.com |

| Brittleness | Decrease | google.com |

| Flexibility | Increase | google.com |

| Toughness | Increase | google.com |

| Elongation at Break | Increase | google.com |

In specific applications, such as binders for nonwoven fabrics, copolymers containing maleates have been shown to retain a high percentage of their strength properties even after being wetted. google.com

Role in Modifying Polymer Viscosity and Processability

The processability of polymers is a critical factor in their commercial application, and isodecyl maleate can play a role in improving this aspect. As a plasticizer, it can lower the melt viscosity of a polymer, making it easier to process through techniques like extrusion and injection molding. google.com However, in some contexts, such as in certain oxygen scavenging compositions, the addition of isodecyl maleate may be engineered to not significantly alter the intrinsic viscosity of the host polymer. justia.com

| Property | Influence of Isodecyl Maleate | Reference |

| Melt Viscosity | Lowers | google.com |

| Processability | Improves | google.com |

| Intrinsic Viscosity | Can be minimally affected in specific formulations | justia.com |

Optical and Surface Properties of Polymers Derived from Isodecyl Maleate

The surface properties of a material can also be tailored through the use of isodecyl maleate. Its inclusion in flocking adhesives is a direct application that modifies the surface of a substrate to create a soft, textured feel. google.com

| Property | Effect of Isodecyl Maleate Containing Formulations | Reference |

| Optical Clarity | Can be formulated for high clarity | google.com |

| Haze | Can achieve low values (e.g., ≤ 8%) | google.com |

| Surface Texture | Used in adhesives for creating flocked surfaces | google.com |

Environmental Transformation and Degradation Pathways of 2 Butenedioic Acid 2z , Isodecyl Ester

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a significant abiotic degradation pathway for diisodecyl maleate (B1232345) in aqueous environments. This chemical reaction involves the cleavage of the ester bonds, leading to the formation of its constituent acid and alcohol.

pH-Dependent Hydrolysis Studies

The rate of hydrolysis of ester compounds is highly dependent on the pH of the surrounding medium. While specific kinetic data for diisodecyl maleate is limited in publicly available literature, general principles of ester chemistry indicate that the hydrolysis rate is slowest under neutral pH conditions. The reaction is subject to catalysis under both acidic and basic conditions, which significantly accelerates the degradation process. The presence of long, branched isodecyl groups may introduce steric hindrance, potentially influencing the hydrolysis rate compared to simpler, short-chain maleate esters.

| pH Condition | Relative Rate of Hydrolysis | Primary Catalytic Species |

|---|---|---|

| Acidic (pH < 7) | Increased | H⁺ |

| Neutral (pH ≈ 7) | Slowest | H₂O |

| Basic (pH > 7) | Significantly Increased | OH⁻ |

Identification of Hydrolysis Products (e.g., Maleic Acid)

The hydrolytic breakdown of diisodecyl maleate occurs in a stepwise fashion. The initial cleavage of one ester linkage yields monoisodecyl maleate and one molecule of isodecyl alcohol. Subsequent hydrolysis of the monoester results in the formation of maleic acid and a second molecule of isodecyl alcohol. These products are generally more water-soluble and may exhibit different environmental behaviors than the parent compound.

| Initial Reactant | Intermediate Products | Final Products |

|---|---|---|

| Diisodecyl maleate | Monoisodecyl maleate and Isodecyl alcohol | Maleic acid and Isodecyl alcohol |

Biodegradation in Environmental Systems

Biodegradation is a crucial process for the ultimate removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi.

Microbial Degradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of diisodecyl maleate is expected to be initiated by the action of microbial esterases. These enzymes catalyze the hydrolysis of the ester bonds, mirroring the chemical hydrolysis pathway to produce maleic acid and isodecyl alcohol. This initial step increases the bioavailability of the molecule for further microbial metabolism. Following hydrolysis, microorganisms can utilize maleic acid and isodecyl alcohol as carbon sources, breaking them down into simpler molecules and eventually carbon dioxide and water through various metabolic pathways. Studies on structurally similar compounds like phthalate (B1215562) esters have shown that the initial hydrolysis is a key step in their microbial degradation. nih.gov

Factors Influencing Biodegradability

The efficiency of diisodecyl maleate biodegradation is influenced by several factors:

Molecular Structure: The long and branched nature of the isodecyl alkyl chains can affect the rate of microbial degradation. Research on other maleate-based plasticizers suggests that reducing the alkyl chain length and removing branching can improve biodegradation rates. researchgate.netnih.gov

Bioavailability: As a hydrophobic compound, diisodecyl maleate may have limited water solubility, which can reduce its availability to microorganisms in the aqueous phase. Adsorption to soil organic matter and sediments can further decrease its bioavailability.

Environmental Conditions: Optimal conditions of temperature, pH, nutrient availability, and oxygen levels are necessary for robust microbial activity and, consequently, for the efficient biodegradation of the compound.

Microbial Population: The presence of a microbial community adapted to degrading similar ester compounds is essential for the effective breakdown of diisodecyl maleate.

Photodegradation Processes

Photodegradation involves the breakdown of chemical compounds by light energy. For diisodecyl maleate, this can occur through direct absorption of sunlight or, more commonly, through indirect reactions with photochemically produced reactive species. In the atmosphere, the compound can react with hydroxyl radicals (•OH), leading to its degradation. In aquatic systems, similar reactions with hydroxyl radicals and other reactive oxygen species generated by sunlight can contribute to its transformation, breaking it down into smaller, more oxidized byproducts. Specific studies on the photodegradation of diisodecyl maleate are not widely available, but these general principles of environmental photochemistry are expected to apply.

Environmental Distribution and Persistence Modeling (Chemical Aspects) of 2-Butenedioic Acid (2Z)-, Isodecyl Ester

The environmental distribution and persistence of a chemical are governed by its intrinsic physicochemical properties and its susceptibility to various degradation processes. For this compound, also known as diisodecyl maleate, a comprehensive understanding of its environmental fate is crucial for assessing its potential impact. Due to a lack of extensive experimental data for this specific compound, its environmental behavior is largely predicted using Quantitative Structure-Activity Relationship (QSAR) models and by drawing comparisons with structurally similar substances like other long-chain esters.

When released into the environment, diisodecyl maleate is expected to partition between different environmental compartments—air, water, soil, and sediment—based on properties such as its vapor pressure, water solubility, and partitioning coefficients. Its persistence is determined by the rates of various degradation pathways, including biodegradation, hydrolysis, and photolysis.

Based on its chemical structure, which features long, branched alkyl chains, diisodecyl maleate is anticipated to have very low water solubility and a high octanol-water partition coefficient (log Kow). These characteristics suggest a strong tendency for the compound to adsorb to organic matter in soil and sediment, which would limit its mobility in aqueous environments.

The following table summarizes key estimated physicochemical properties and environmental fate parameters for diisodecyl maleate, which are critical inputs for environmental modeling. It is important to note that these values are largely based on computational models due to the absence of comprehensive experimental studies.

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound

| Property | Estimated Value | Implication for Environmental Distribution and Persistence |

| Molecular Formula | C₂₄H₄₄O₄ | Provides the basis for calculating molecular weight and other properties. |

| Molecular Weight | 396.6 g/mol | Influences physical properties like volatility and diffusion rates. |

| XlogP3-AA (Octanol-Water Partition Coefficient) | 8.6 | A high value indicates very low water solubility and a strong tendency to adsorb to soil, sediment, and biota (high lipophilicity). This suggests low mobility in water and potential for bioaccumulation. |

| Water Solubility | Very low (estimated) | Consistent with the high log Kow, this limits the concentration of the compound in the aqueous phase and promotes partitioning to solid phases. |

| Vapor Pressure | Very low (estimated) | Suggests that the compound is not likely to be significantly present in the atmosphere in the vapor phase. Volatilization from water and soil surfaces is expected to be a minor transport pathway. |

| Henry's Law Constant | Low (estimated) | Indicates a low potential for volatilization from water bodies. |

| Organic Carbon-Water Partition Coefficient (Koc) | High (estimated) | A high Koc value, inferred from the high log Kow, indicates that the compound will be strongly adsorbed to organic matter in soil and sediment, leading to low mobility. |

| Biodegradation | Slow to moderate (inferred) | The long, branched alkyl chains may hinder rapid microbial degradation. Biodegradation is likely to be a significant but potentially slow degradation pathway. |

| Hydrolysis Half-life | pH-dependent; potentially slow at neutral pH | Ester hydrolysis is a possible degradation pathway, but for long-chain esters, it may be a slow process under typical environmental pH conditions (pH 7-8). |

| Photolysis | Not expected to be a significant degradation pathway in water and soil | The compound does not contain chromophores that would lead to significant direct photolysis by sunlight. Indirect photolysis in the atmosphere could occur if the compound partitions to air, but this is expected to be minimal. |

Environmental Transformation and Degradation Pathways

The environmental persistence of diisodecyl maleate is determined by the interplay of biotic and abiotic degradation processes.

Biodegradation: As an organic ester, diisodecyl maleate is expected to be susceptible to biodegradation by microorganisms in the environment. The initial step would likely involve the enzymatic hydrolysis of the ester bonds to form maleic acid and isodecyl alcohol. These breakdown products are generally more water-soluble and may be more readily biodegraded further. However, the long, branched isodecyl chains can sterically hinder enzymatic action, potentially leading to a slower rate of biodegradation compared to shorter, linear-chain esters. The low water solubility may also limit the bioavailability of the compound to microorganisms.

Abiotic Degradation:

Hydrolysis: The ester linkages in diisodecyl maleate can undergo hydrolysis, breaking down the molecule into maleic acid and isodecyl alcohol. The rate of this reaction is dependent on pH and temperature. While hydrolysis is a potential degradation pathway, for large, water-insoluble esters, it is often a slow process at neutral environmental pH.

Photolysis: Direct photolysis is not anticipated to be a significant degradation pathway as the molecule does not absorb light in the environmentally relevant UV spectrum. Indirect photolysis in the atmosphere through reactions with hydroxyl radicals could occur, but the low vapor pressure of diisodecyl maleate suggests that only a minor fraction of the compound would be present in the atmosphere.

Environmental Distribution Modeling

Based on its estimated physicochemical properties, environmental fate models would predict the following distribution pattern for diisodecyl maleate:

Air: Due to its very low estimated vapor pressure, concentrations in the atmosphere are expected to be negligible. Any presence in the air would likely be associated with particulate matter.

Water: The very low water solubility and high log Kow suggest that diisodecyl maleate will not persist in the water column in significant concentrations. It will rapidly partition to suspended solids and sediment.

Soil and Sediment: Soil and sediment are expected to be the primary environmental sinks for diisodecyl maleate. Its high Koc value indicates strong adsorption to organic carbon, leading to accumulation in these compartments and very low mobility.

Analytical Methodologies for Characterization of 2 Butenedioic Acid 2z , Isodecyl Ester and Its Derivatives

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating the components of a mixture, allowing for their individual quantification and further analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for the analysis of isodecyl maleate (B1232345) and its associated products.

High-Performance Liquid Chromatography (HPLC) for Ester and Polymer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like esters and polymers. In the context of isodecyl maleate, HPLC is instrumental in monitoring the progress of polymerization reactions and characterizing the resulting polymers.

For polymer analysis, Size Exclusion Chromatography (SEC), a mode of HPLC, is often employed to determine the molecular weight distribution of the polymer. researchgate.net By comparing the chromatographic profile of a sample to a control, degradation of the polymer can be assessed. researchgate.net A decrease in the average molecular weight (Mw) and an increase in the polydispersity index (PDI) are indicative of degradation. researchgate.net The choice of the HPLC column, mobile phase, and detector is contingent on the specific polymer and its degradation products. researchgate.net For instance, a UV detector is suitable for polymers with chromophores. researchgate.net

Table 1: Typical HPLC Parameters for Polymer Analysis

| Parameter | Description |

|---|---|

| Column | Dependent on the polymer being analyzed (e.g., C8, C18). researchgate.net |

| Mobile Phase | A suitable solvent system to separate the polymer species. researchgate.net |

| Detector | UV detector, Refractive Index (RI) detector, or Light Scattering detector. researchgate.net |

| Analysis | Comparison of sample chromatogram to a control to detect degradation. researchgate.net |

| Quantification | Use of a calibration curve to determine the amount of degraded polymer. researchgate.net |

Gas Chromatography (GC) for Volatile Components and Impurities

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds, making it ideal for identifying and quantifying unreacted monomers, residual solvents, and volatile impurities in isodecyl maleate samples. thermofisher.com When coupled with a mass spectrometer (GC-MS), it provides a robust tool for impurity profiling. thermofisher.comsrce.hr

The process of impurity profiling is a critical step in the manufacturing of chemical products to ensure their quality and safety. thermofisher.com GC-MS allows for the detection, identification, and quantification of unwanted chemicals that may have formed during synthesis or from contact with packaging materials. thermofisher.com High-resolution accurate mass spectrometry (HRAM) GC-MS systems, such as those utilizing Orbitrap technology, offer excellent sensitivity and a wide dynamic range, enabling the detection of both low and high-level impurities with high mass accuracy. thermofisher.com This facilitates the clear assignment of elemental compositions for unknown compounds. thermofisher.com

A typical GC method for impurity analysis involves a capillary column, such as a DB-WAX or a TraceGOLD™ column, with helium as the carrier gas. thermofisher.comsrce.hr The temperature program is optimized to separate the various volatile components in the sample. thermofisher.com

Table 2: Example GC-MS Parameters for Impurity Analysis

| Parameter | Setting | Reference |

|---|---|---|

| GC System | Agilent Technologies 7890A or TRACE™ 1310 | thermofisher.comsrce.hr |

| Column | DB-WAX (30 m × 0.32 mm, 0.25 µm) or TraceGOLD™ (30 m x 0.25 mm, 0.25 µm) | thermofisher.comsrce.hr |

| Carrier Gas | Helium at 1.0 - 2.0 mL/min | thermofisher.comsrce.hr |

| Inlet Temperature | 140 °C - 250 °C | thermofisher.comsrce.hr |

| Oven Program | e.g., 50 °C to 320 °C at 20 °C/min | thermofisher.com |

| Detector | Mass Spectrometer (e.g., 5975C Inert XL EI/CI MSD or Q Exactive GC Orbitrap) | thermofisher.comsrce.hr |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular architecture of isodecyl maleate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Both ¹H and ¹³C NMR are used to characterize maleate esters and their polymers. researchgate.netchemicalbook.comrsc.org

In the ¹H NMR spectrum of a dialkyl maleate, the vinyl protons typically appear as a singlet, while the signals corresponding to the alkyl chains provide information about their structure and connectivity. researchgate.netchemicalbook.com For instance, in dimethyl maleate, the methoxy (B1213986) protons appear as a singlet, and the vinyl protons also present as a singlet due to the symmetry of the molecule. chemicalbook.com Advanced NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between different protons and between protons and carbons, which is particularly useful for complex structures or mixtures of isomers. rsc.orgsapub.org The stereochemistry of related cyclic compounds can often be determined by analyzing the coupling constants between protons. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. youtube.com For isodecyl maleate, key functional groups include the ester carbonyl (C=O), the carbon-carbon double bond (C=C), and the C-O and C-H bonds of the ester and alkyl groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for this purpose. nih.gov The FT-IR spectrum of a maleate ester will show a characteristic strong absorption band for the C=O stretching vibration, typically around 1710-1740 cm⁻¹. ieeesem.com The C=C stretching vibration of the maleate double bond will also be present, though it may be weaker. The C-H stretching and bending vibrations of the isodecyl group will appear in their respective regions of the spectrum. ieeesem.com FT-IR is also a valuable tool for monitoring the formation of acidic functional groups in polymers containing maleic anhydride (B1165640), providing a more precise method than traditional titration. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Isodecyl Maleate

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (ester) | Stretching | 1710 - 1740 | ieeesem.com |

| C=C (alkene) | Stretching | ~1640 | |

| C-O (ester) | Stretching | 1300 - 1000 | ieeesem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. creative-proteomics.com This fragmentation pattern can be used as a molecular fingerprint to help identify the structure of the molecule. acdlabs.com

When isodecyl maleate is analyzed by MS, the molecular ion peak (M⁺) corresponding to its molecular weight will be observed. The ionization technique used, such as electron impact (EI) or a softer ionization method, will influence the extent of fragmentation. acdlabs.com Hard ionization techniques like EI tend to produce more fragments, which can be useful for structural elucidation. acdlabs.com

The fragmentation of esters often involves cleavage of the bond next to the carbonyl group (α-cleavage), leading to the loss of the alkoxy group (-OR). libretexts.orgyoutube.com Another common fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond. creative-proteomics.com Analysis of these fragment ions helps to confirm the structure of the isodecyl ester.

Table 4: Chemical Compound Names

| Compound Name |

|---|

| 2-Butenedioic acid (2Z)-, isodecyl ester |

| Isodecyl maleate |

| Maleic anhydride |

| Dimethyl maleate |

| Candesartan cilexetil |

| Cilexetil chloride |

| Trimellitic anhydride |

Molecular Weight and Polydispersity Characterization of Polymers

The determination of molecular weight and polydispersity is fundamental to understanding the physical and mechanical properties of polymers derived from this compound. These characteristics significantly influence parameters such as viscosity, tensile strength, and processing behavior. Two primary analytical techniques employed for this purpose are Gel Permeation Chromatography (GPC) and Light Scattering.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. lcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution.

Principle of Operation: The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, a detector (commonly a refractive index detector), and a data processing unit. researchgate.net A solution of the polymer is injected into a mobile phase that continuously flows through the columns. Larger polymer coils cannot penetrate the pores of the gel packing material as deeply as smaller molecules and therefore travel a shorter path, eluting from the column first. Smaller molecules explore more of the pore volume, leading to a longer retention time.

By calibrating the system with well-characterized polymer standards (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of log(molecular weight) versus elution time is generated. researchgate.netmdpi.com This curve is then used to determine the molecular weight distribution of the unknown polymer sample. From this distribution, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain, giving greater weight to larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. matec-conferences.org

Research Findings: GPC analysis is routinely applied to copolymers incorporating maleate or methacrylate (B99206) esters. For instance, studies on copolymers with bulky ester groups, such as isodecyl, provide insight into the molecular characteristics achievable. Research on a radiation-initiated copolymer of isodecyl methacrylate and benzyl (B1604629) methacrylate reported a high weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (PDI) of 2.89, indicating a broad molecular weight distribution. matec-conferences.org In other studies, copolymers of maleic anhydride have been characterized to determine their molecular weight and distribution after synthesis and subsequent modifications. For example, a methanolyzed copolymer of maleic anhydride showed a number-average molecular weight (Mn) of 5,800 g/mol and a PDI of 1.67. mdpi.com

| Polymer System | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) | Reference |

|---|---|---|---|---|

| Copolymer of Isodecyl Methacrylate and Benzyl Methacrylate | - | 1,750,000 | 2.89 | matec-conferences.org |

| Methanolyzed Copolymer of Maleic Anhydride and 4-Methyl-1-pentene | 5,800 | - | 1.67 | mdpi.com |

| Imidized Copolymer of Maleic Anhydride and 4-Methyl-1-pentene | 8,800 | - | 1.47 | mdpi.com |

| Styrene-Maleic Acid Copolymer | 7,000 | 9,800 | 1.40 | researchgate.net |

Light Scattering Techniques

Light scattering is an absolute method for determining the molecular weight of polymers, meaning it does not require calibration with standards of a similar composition. wikipedia.orgyoutube.com The technique is based on the principle that macromolecules in a solution scatter light. The intensity of the scattered light is directly proportional to the polymer's molecular weight and concentration. youtube.com

The two main types of light scattering used for polymer characterization are Static Light Scattering (SLS) and Dynamic Light Scattering (DLS). numberanalytics.commpg.de

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light at various angles. wikipedia.orguni-tuebingen.de This information is used to determine the weight-average molecular weight (Mw), the radius of gyration (Rg, a measure of the polymer's size in solution), and the second virial coefficient (A2, which describes polymer-solvent interactions). wikipedia.orgwarwick.ac.uk

The data is typically analyzed using a Zimm plot, which is a double extrapolation of scattering data to zero angle and zero concentration. brookhaveninstruments.com For smaller polymers where there is minimal angle dependence of the scattered light, a simpler Debye plot may be used. brookhaveninstruments.com The fundamental relationship in SLS is described by the Zimm equation:

Kc / R(θ) = 1 / (Mw * P(θ)) + 2A₂c

Where:

K is an optical constant dependent on the solvent's refractive index and the specific refractive index increment (dn/dc) of the polymer solution.

c is the concentration of the polymer solution.

R(θ) is the Rayleigh ratio, which relates the intensity of scattered light at angle θ to the incident light intensity.

Mw is the weight-average molecular weight.

P(θ) is the particle scattering function, related to the radius of gyration (Rg).

A₂ is the second virial coefficient.

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), measures the rapid fluctuations in the intensity of scattered light over time. numberanalytics.comuni-tuebingen.de These fluctuations are caused by the Brownian motion of the polymer molecules in solution. DLS analysis yields the translational diffusion coefficient (D), which can be related to the hydrodynamic radius (Rh) of the polymer through the Stokes-Einstein equation. While primarily a sizing technique, it provides complementary information to SLS. brookhaveninstruments.com

Research Findings: Light scattering techniques have been successfully applied to study copolymers containing maleic acid. For example, aqueous solutions of maleic acid-vinyl acetate (B1210297) alternating copolymers have been investigated by both SLS and DLS across a range of polymer and salt concentrations. researchgate.net These studies revealed complex solution behavior, including the presence of both fast and slow relaxation modes in DLS measurements. The fast mode was typical for polyelectrolyte solutions, while the slow mode was linked to the aggregation of polymer chains. researchgate.net Such findings are crucial for understanding how polymers based on isodecyl maleate might behave in various solvent systems.

| Technique | Parameter Measured | Information Obtained |

|---|---|---|

| Static Light Scattering (SLS) | Time-averaged scattered light intensity at multiple angles | Weight-Average Molecular Weight (Mw), Radius of Gyration (Rg), Second Virial Coefficient (A₂) |

| Dynamic Light Scattering (DLS) | Time-dependent fluctuations in scattered light intensity | Translational Diffusion Coefficient (D), Hydrodynamic Radius (Rh) |

Theoretical and Computational Chemistry Approaches to 2 Butenedioic Acid 2z , Isodecyl Ester

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule from first principles. nih.govmpg.de These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of isodecyl maleate (B1232345) dictates its chemical behavior. DFT calculations can be used to determine key electronic properties. While specific DFT studies on isodecyl maleate are not prevalent in the literature, we can infer its likely characteristics based on studies of similar maleate-containing compounds and general principles of electronic structure theory. mdpi.comnih.govyoutube.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. For an unsaturated ester like isodecyl maleate, the HOMO is typically associated with the π-bond of the carbon-carbon double bond, while the LUMO is the corresponding π* antibonding orbital. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

An electrostatic potential (ESP) map can visualize the charge distribution on the molecule's surface. In isodecyl maleate, regions of negative potential are expected around the oxygen atoms of the carboxyl and ester groups, indicating their nucleophilic character and ability to participate in hydrogen bonding. Regions of positive potential would be found around the hydrogen atoms. This charge distribution is key to understanding how the molecule interacts with other reagents, solvents, and itself.

Table 7.1: Predicted Electronic Properties of Dialkyl Maleates from DFT Calculations (Note: This table presents hypothetical but representative data for a generic dialkyl maleate, as specific data for the isodecyl ester is not available in the cited literature.)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; involved in reactions with electrophiles. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Relates to chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.0 to 3.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| ESP Negative Region | Localized on carbonyl oxygens | Site for electrophilic attack and hydrogen bond acceptance. |

| ESP Positive Region | Localized on vinyl and alkyl hydrogens | Site for nucleophilic attack. |

This interactive table is based on general principles of DFT calculations as applied to organic esters.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. libretexts.orgucalgary.ca For a flexible molecule like isodecyl maleate, with its long isodecyl chain, numerous conformations are possible due to rotation around single bonds.

Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the molecule's backbone and side chain. The cis-configuration of the double bond is fixed, but the orientation of the ester group relative to the double bond and the conformation of the isodecyl chain can vary significantly. Theoretical studies on similar esters show that steric hindrance and non-bonded interactions are the primary factors determining the relative energies of different conformers. nih.gov The most stable conformers will be those that minimize steric clash between the bulky isodecyl group and the rest of the molecule. Understanding the accessible conformations is vital as the molecule's shape influences its physical properties and how it packs in a condensed phase or fits into a polymer chain.

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of larger systems, such as polymers in various environments. youtube.comtue.nl

Polymers derived from isodecyl maleate, such as poly(isodecyl maleate) or its copolymers, would exhibit complex chain dynamics. MD simulations can predict properties like the radius of gyration (Rg) and end-to-end distance, which describe the size and shape of the polymer coil in a melt or solution. These simulations track the movement of each atom or coarse-grained bead over time, governed by a force field that approximates the interatomic potentials. researchgate.net

The bulky, flexible isodecyl side chains would significantly influence the polymer's behavior. They would likely increase the free volume within the polymer matrix and lower the glass transition temperature (Tg) compared to maleate polymers with smaller alkyl groups. MD simulations can quantify these effects by modeling the interactions between polymer chains and calculating the cohesive energy density, a measure of the intermolecular forces. Studies on analogous poly(alkyl methacrylate)s have shown that long ester side-chains tend to segregate at surfaces, which would be a critical factor in the material's properties. nih.gov

Table 7.2: Simulated Dynamic Properties of Alkyl-Maleate Based Polymers (Note: This table contains representative data based on MD simulations of analogous flexible side-chain polymers, as specific data for poly(isodecyl maleate) is not available in the cited literature.)

| Property | Simulation Prediction | Implication for Poly(isodecyl maleate) |

| Radius of Gyration (Rg) | Increases with chain length | A measure of the polymer coil's size. |

| Chain Conformation | Flexible coil | The long isodecyl side chains prevent rigid packing. |

| Cohesive Energy Density | Lower than polymers with short side chains | Weaker intermolecular forces, leading to lower Tg and modulus. |

| Side-Chain Mobility | High | The isodecyl groups are dynamic, contributing to plasticization. |

This interactive table is based on general findings from molecular dynamics simulations of polymers with flexible side chains.

The interaction between a polymer and another material (a solid substrate, a filler, or another polymer) is critical for applications in coatings, adhesives, and composites. MD simulations are a key tool for studying these interfaces at the atomic level. comp-physics-lincoln.org

A simulation box can be constructed containing a slab of the polymer in contact with a surface of another material. By running the simulation, one can observe how the polymer chains arrange themselves at the interface. For a polymer of isodecyl maleate, it is likely that the polar ester groups would preferentially orient towards a polar substrate, while the nonpolar isodecyl chains might orient towards a nonpolar phase or a vacuum. These simulations can calculate the work of adhesion, which is the energy required to separate the polymer from the substrate, providing a theoretical measure of adhesive strength. Research on other amphiphilic copolymers has demonstrated that such simulations can successfully predict how different parts of the polymer interact with interfaces, such as lipid membranes. nih.gov

Reaction Pathway Modeling for Synthesis and Degradation

Computational chemistry can model the entire course of a chemical reaction, identifying transition states and calculating activation energies. This is valuable for understanding both the synthesis and degradation of chemical compounds.

The synthesis of isodecyl maleate typically involves the esterification of maleic acid or its anhydride (B1165640) with isodecyl alcohol. pan.pl Kinetic modeling and quantum chemical calculations can be combined to investigate the reaction mechanism. Studies on the esterification of maleic acid have shown that the reaction is acid-catalyzed and proceeds through a tetrahedral intermediate. acs.orgresearchgate.net Computational modeling can determine the energy profile of this pathway, including the energy of the transition state for the nucleophilic attack of the alcohol on the carbonyl carbon. This information helps in optimizing reaction conditions (e.g., choice of catalyst, temperature) to maximize yield.

The degradation of polymers derived from isodecyl maleate, which are polyesters, is also amenable to computational modeling. The primary degradation pathway in the presence of water is hydrolysis of the ester bonds in the polymer backbone. acs.orgnih.gov Mathematical models can describe the kinetics of this process, often showing an autocatalytic effect where the carboxylic acid end groups produced by hydrolysis catalyze further bond scission. researchgate.netacs.org Furthermore, computational models can simulate degradation at a molecular level, tracking the decrease in molecular weight and the formation of oligomers over time. researchgate.net For thermal degradation, which occurs at high temperatures in the absence of oxygen, modeling can identify the weakest bonds and predict the likely bond-scission events and subsequent decomposition products. nih.govresearchgate.net

Table 7.3: Computationally Modeled Parameters for Polyester (B1180765) Reactions (Note: This table presents typical parameters derived from computational modeling of polyester synthesis and degradation, as specific data for the isodecyl maleate system is not available in the cited literature.)

| Reaction | Modeled Parameter | Typical Value Range (kJ/mol) | Significance |

| Synthesis (Esterification) | Activation Energy (Acid-Catalyzed) | 40 - 60 | Energy barrier for the formation of the ester bond. Lower values indicate a faster reaction. |

| Reaction Enthalpy | -5 to -15 | Indicates the reaction is typically slightly exothermic. | |

| Degradation (Hydrolysis) | Activation Energy (Autocatalyzed) | 70 - 90 | Energy barrier for the cleavage of the ester bond in the polymer chain. |

| Bond Dissociation Energy (Ester C-O) | 330 - 380 | Energy required to break the ester bond homolytically, relevant for thermal degradation models. |

This interactive table is based on findings from computational and kinetic modeling of polyester reactions.

Concluding Perspectives and Future Research Directions

Emerging Research Areas for Alkenedioic Acid Esters

Research into alkenedioic acid esters is expanding beyond their traditional roles as plasticizers and lubricant additives. ontosight.ai Key emerging areas focus on creating more environmentally friendly and functional materials.

One significant trend is the development of bio-based alkenedioic acid esters. Researchers are exploring pathways to synthesize these esters from renewable resources, such as plant oils and sugars. rsc.org For instance, a novel route has been demonstrated for producing furandicarboxylic acid esters from C6 aldaric acids, which can be derived from sugars. rsc.org This aligns with the broader push towards greener chemistry, aiming to reduce reliance on petrochemical feedstocks.

Another burgeoning research area is the use of these esters in advanced polymer formulations. Their ability to be incorporated into polymer backbones allows for the creation of novel polyesters and copolymers with tailored properties. atamanchemicals.comresearchgate.net Research is underway to develop biodegradable polymers and high-performance resins for applications in coatings, adhesives, and composites. The specific structure of the ester, such as the isodecyl group in 2-Butenedioic acid (2Z)-, isodecyl ester, can be varied to control properties like flexibility, thermal stability, and solubility.

Furthermore, the reactivity of the double bond in alkenedioic acid esters makes them valuable intermediates in organic synthesis. atamanchemicals.com They can participate in various chemical reactions, such as Diels-Alder reactions, to create complex molecules for pharmaceuticals and specialty chemicals. atamanchemicals.com

Opportunities for Novel Material Design and Performance Enhancement

The inherent properties of alkenedioic acid esters present numerous opportunities for designing new materials and enhancing the performance of existing ones. Their role as plasticizers in polymers like polyvinyl chloride (PVC) is well-established, but new research is unlocking more sophisticated applications. ontosight.ai

In the realm of material design, these esters are being investigated for the creation of "smart" or functional materials. For example, by incorporating specific functional groups into the ester molecule, materials with responsive properties, such as self-healing capabilities or stimuli-responsive behavior, could be developed. The synthesis of novel polyesters from modified rosin (B192284) acids and fatty acids has demonstrated the potential to create both amorphous and semicrystalline polymers with distinct thermal properties, opening doors for new applications in advanced materials. researchgate.net

Performance enhancement is another key area of opportunity. In lubricants, the addition of alkenedioic acid esters can improve properties such as viscosity index, thermal stability, and wear resistance. atamanchemicals.com In the field of coatings and resins, these esters can contribute to improved flexibility, adhesion, and resistance to water and chemicals. researchgate.net Research into alginic acid ester derivatives has shown that the length of the acyl side chain can be tuned to control the material's solubility in organic solvents and its glass transition temperature, demonstrating a clear path toward tunable thermoplastic materials. nih.gov

The following table summarizes the potential performance enhancements in various applications through the use of novel alkenedioic acid esters.

| Application Area | Potential Performance Enhancement | Relevant Ester Characteristics |

| Polymers | Increased flexibility, tailored thermal properties, biodegradability | Ester chain length, degree of unsaturation, bio-based origin |

| Lubricants | Improved thermal stability, enhanced viscosity index, reduced friction | Molecular weight, polarity of the ester group |

| Coatings & Adhesives | Better adhesion, increased chemical resistance, controlled drying times | Functional groups on the ester, polymer compatibility |

| Specialty Chemicals | Precursor for complex molecules, building block for pharmaceuticals | Reactivity of the carbon-carbon double bond |

Methodological Advancements in Synthesis and Characterization

Recent years have seen significant progress in the methods used to synthesize and characterize esters, including alkenedioic acid esters. These advancements are geared towards improving efficiency, sustainability, and precision.

Synthesis:

Modern synthetic methods are moving away from harsh reaction conditions towards milder and more selective catalytic systems. Key developments include:

Novel Catalysts: Researchers have successfully employed various new catalysts, such as zirconocene (B1252598) complexes, cobalt-based systems, and even expandable graphite, to facilitate esterification under mild conditions. researchgate.netresearchgate.net These catalysts often exhibit high efficiency and can be recycled, reducing waste.

Greener Reaction Pathways: New protocols are being developed that utilize less hazardous reagents and solvents. For example, methods for synthesizing esters from aldehydes and alcohols, or directly from carboxylic acids using dichloromethane (B109758) as a C1 source, offer more efficient and atom-economical routes. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes, particularly lipases, for ester synthesis is a rapidly growing field. Biocatalysis offers high selectivity and operates under mild conditions, making it an attractive option for producing high-purity esters for food and pharmaceutical applications. nih.gov

Automated Synthesis: High-throughput and automated synthesis platforms are becoming more common. For instance, automated "in-loop" ¹¹C-carbonylation processes have been developed for the rapid synthesis of radiolabeled esters, which has significant implications for medical imaging and drug development research. nih.gov

The table below outlines some modern ester synthesis methodologies.

| Synthesis Method | Key Features | Advantages |

| Fischer Esterification | Reaction of a carboxylic acid and an alcohol with an acid catalyst. researchgate.net | Well-established, versatile. |

| Catalytic Esterification | Use of novel catalysts like zirconocene or cobalt complexes. researchgate.net | High efficiency, mild conditions, catalyst recyclability. |

| Biocatalysis (Lipase) | Enzyme-catalyzed esterification. nih.gov | High selectivity, environmentally friendly, mild conditions. |

| Aldehyde-based Synthesis | Oxidative esterification of aldehydes. researchgate.net | Utilizes readily available starting materials. |

Characterization:

The characterization of newly synthesized esters relies on a suite of advanced analytical techniques to confirm their structure and purity. Standard methods include:

Spectroscopy: Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the ester. mdpi.comrdd.edu.iq

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating components of a reaction mixture and assessing the purity of the final product. mdpi.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are used to study the thermal properties of ester-containing materials, like polymers, by measuring their glass transition temperatures and melting points. researchgate.net

These advanced methodological tools are crucial for driving innovation, enabling chemists to design, create, and verify novel alkenedioic acid esters with precisely controlled properties for a wide array of future applications.

Q & A

Q. What synthetic methodologies are optimal for preparing high-purity 2-Butenedioic acid (2Z)-, isodecyl ester, and how do reaction conditions influence isomer purity?

- Methodological Answer : The esterification of maleic anhydride with isodecyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common route. Key parameters include:

- Temperature : Maintain 60–80°C to avoid thermal isomerization of the (Z)-configuration .

- Solvent : Use anhydrous toluene to azeotropically remove water and drive the reaction to completion.

- Isomer Purity : Monitor via H NMR (coupling constants ~12–16 Hz for (Z)-isomers) or HPLC with a polar stationary phase to resolve (Z)/(E) isomers .

Q. Which analytical techniques are most effective for confirming the stereochemical identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : The (Z)-isomer exhibits distinct H NMR chemical shifts for the α,β-unsaturated protons (δ ~6.2–6.4 ppm, coupling constant ~12 Hz) compared to the (E)-isomer ( ~16 Hz) .

- FTIR : The carbonyl stretching frequency (C=O) for the (Z)-isomer typically appears at ~1720–1740 cm, while hydrogen bonding in the (E)-isomer may shift this peak .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluent to resolve stereoisomers .

Q. What physicochemical properties (e.g., log P, solubility) are critical for formulating this compound in lipid-based delivery systems?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How does the (Z)-configuration of 2-Butenedioic acid isodecyl ester influence its hydrolysis kinetics compared to its (E)-isomer under varying pH conditions?

- Methodological Answer : The (Z)-isomer hydrolyzes faster in alkaline conditions due to steric strain in the maleate structure. Kinetic studies using UV-Vis (monitoring absorbance at 210 nm for conjugated double bond loss) show:

Q. What molecular interactions drive the plasticizing efficiency of this compound in polyvinyl chloride (PVC) blends?

- Methodological Answer : The ester’s branched isodecyl chain disrupts PVC chain packing, lowering glass transition temperature (). Characterize via:

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- Methodological Answer : Use EPI Suite™ to estimate:

- Bioconcentration Factor (BCF) : ~1,200 L/kg, indicating moderate bioaccumulation risk.

- Photodegradation : Simulate UV-Vis spectra (TD-DFT) to identify λmax for photooxidation (~280 nm). Validate with LC-MS/MS to detect degradation products (e.g., maleic acid) .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can researchers resolve these discrepancies?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Recommended steps:

Purification : Recrystallize from hexane/ethyl acetate to ≥99% purity (HPLC).